molecular formula C11H9ClN2O B8674216 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)benzaldehyde

4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)benzaldehyde

Cat. No. B8674216
M. Wt: 220.65 g/mol
InChI Key: ALXQAHXOJPEUNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)benzaldehyde is a useful research compound. Its molecular formula is C11H9ClN2O and its molecular weight is 220.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H9ClN2O

Molecular Weight

220.65 g/mol

IUPAC Name

4-chloro-2-(3-methylpyrazol-1-yl)benzaldehyde

InChI

InChI=1S/C11H9ClN2O/c1-8-4-5-14(13-8)11-6-10(12)3-2-9(11)7-15/h2-7H,1H3

InChI Key

ALXQAHXOJPEUNV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1)C2=C(C=CC(=C2)Cl)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-(2-bromo-5-chlorophenyl)-3-methyl-1H-pyrazole/1-(2-bromo-5-chlorophenyl)-5-methyl-1H-pyrazole mixture (Intermediate 3, step 1) (1.00 g, 3.68 mmol) was dissolved in THF (6 mL) then cooled to 0° C. i-Propyl magnesium chloride (2.76 mL, 2.0 M in THF, 5.52 mmol) was added dropwise and the reaction was warmed to RT for 30 min. The reaction was then cooled to −15° C. and paraformaldehyde (166 mg, 5.5 mmol) was added. The reaction mixture was allowed to warm to RT and stirred for 1 h. DMF (500 mL) was added and the reaction was stirred for an additional 1 h. The reaction was quenched with HCl (2 N, 4 mL), diluted with water, extracted with EtOAc, washed with brine, dried over Na2SO4, filtered, and concentrated in vacuo. Purification by normal phase silica gel column chromatography (EtOAc/heptane) provided 4-chloro-2-(3-methyl-pyrazol-1-yl)-benzaldehyde.
Name
1-(2-bromo-5-chlorophenyl)-3-methyl-1H-pyrazole 1-(2-bromo-5-chlorophenyl)-5-methyl-1H-pyrazole
Quantity
1 g
Type
reactant
Reaction Step One
Name
Intermediate 3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
2.76 mL
Type
reactant
Reaction Step Two
Quantity
166 mg
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
reactant
Reaction Step Four

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